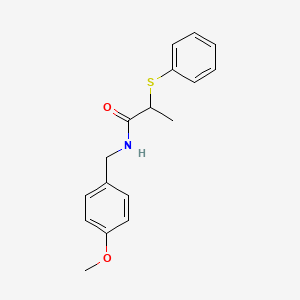![molecular formula C24H30N2O3S B3928558 N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B3928558.png)
N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide
Übersicht
Beschreibung
N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide: is a complex organic compound characterized by its unique bicyclic structure and sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the sulfonamide group: This step involves the reaction of the bicyclic compound with a sulfonyl chloride derivative, such as 4-methylphenylsulfonyl chloride, under basic conditions.
Acetamide formation: The final step includes the acylation of the sulfonamide intermediate with an acetic anhydride derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or resins.
Biology and Medicine
Drug Development: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for developing new antibiotics.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its complex structure.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, leading to competitive inhibition. The bicyclic structure may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-phenylsulfonamido)acetamide
- N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(4-methylphenyl)sulfonamido)acetamide
- N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-chlorophenyl)sulfonamido)acetamide
Uniqueness
The presence of the 2-ethylphenyl group in N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-ethylphenyl)-4-methylphenylsulfonamido)acetamide distinguishes it from similar compounds, potentially altering its physical and chemical properties, such as solubility and reactivity. This unique substitution pattern may also influence its biological activity and specificity.
Eigenschaften
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(2-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-3-19-6-4-5-7-23(19)26(30(28,29)21-12-8-17(2)9-13-21)16-24(27)25-22-15-18-10-11-20(22)14-18/h4-9,12-13,18,20,22H,3,10-11,14-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSLWVJPHHPDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B3928477.png)
![11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928480.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3928484.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3928499.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3928500.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane](/img/structure/B3928503.png)
![3-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3928521.png)
![7-[(3,4-difluorophenyl)methyl]-2-(2-methylfuran-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3928526.png)
![2-methoxy-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3928529.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-2-((N-(4-methoxyphenyl)-4-methyl-3-nitrophenyl)sulfonamido)acetamide](/img/structure/B3928544.png)

![ethyl 4-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3928562.png)
![3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3928564.png)

